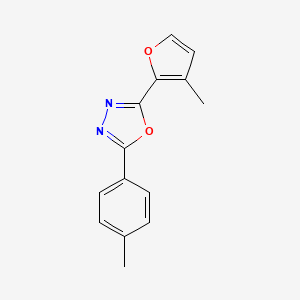
2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, also known as MFO, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MFO is a member of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.
Mécanisme D'action
The exact mechanism of action of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been shown to modulate the activity of various enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has been shown to reduce the activity of enzymes involved in the metabolism of drugs and toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo experiments. Additionally, 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. One area of future research could focus on the optimization of the synthesis method to improve the yield and purity of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. Additionally, further studies could investigate the potential of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole as an anticancer agent in vivo. Furthermore, the potential of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole to modulate the gut microbiome and its effects on overall health and disease could be explored. Finally, the development of novel derivatives of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole with improved pharmacological properties could be an interesting avenue for future research.
Applications De Recherche Scientifique
2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has been studied for its ability to modulate the immune system and reduce oxidative stress.
Propriétés
IUPAC Name |
2-(3-methylfuran-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-3-5-11(6-4-9)13-15-16-14(18-13)12-10(2)7-8-17-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKJNVNSQSTLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=C(C=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



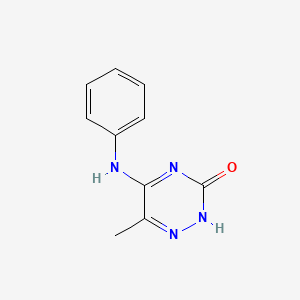
![N-(4-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442115.png)
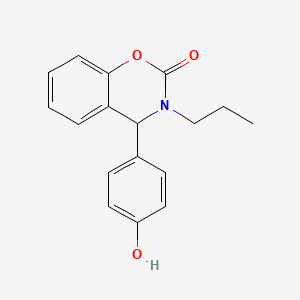
![3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442127.png)
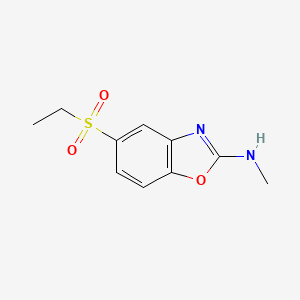
![3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4442150.png)
![N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B4442151.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4442155.png)
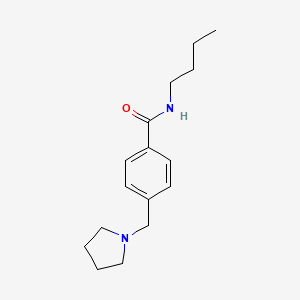
![2-(methylthio)-5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4442161.png)
![N,N,3-trimethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442182.png)
![N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4442193.png)
![N-[2-(4-morpholinyl)ethyl]-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B4442201.png)
![N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4442208.png)